molecular formula C19H20ClF3N4O B6475592 1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one CAS No. 2640873-71-6

1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one

Cat. No.: B6475592
CAS No.: 2640873-71-6
M. Wt: 412.8 g/mol
InChI Key: GSKPYAGBEUNJEE-UHFFFAOYSA-N
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Description

The compound 1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one features a piperidine core substituted with a methylamino-linked 5-chloropyrimidin-2-yl group and a 4-(trifluoromethyl)phenyl ethanone moiety. This article compares its structural, synthetic, and functional attributes with analogous compounds, emphasizing structure-activity relationships (SAR) and therapeutic applications.

Properties

IUPAC Name

1-[4-[(5-chloropyrimidin-2-yl)-methylamino]piperidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClF3N4O/c1-26(18-24-11-15(20)12-25-18)16-6-8-27(9-7-16)17(28)10-13-2-4-14(5-3-13)19(21,22)23/h2-5,11-12,16H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKPYAGBEUNJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)C(=O)CC2=CC=C(C=C2)C(F)(F)F)C3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Comparison with Similar Compounds

Structural Features and Key Analogues

Target Compound Analysis

  • Core Structure: Piperidine ring enables conformational flexibility, while the 5-chloropyrimidin-2-yl group provides hydrogen-bonding capability. The 4-(trifluoromethyl)phenyl ethanone enhances lipophilicity and metabolic stability .
  • Key Substituents :
    • 5-Chloropyrimidine : Electron-withdrawing chlorine may enhance binding affinity to target proteins (e.g., kinases or GPCRs).
    • Trifluoromethylphenyl : Improves membrane permeability and resistance to oxidative metabolism .

Structurally Related Compounds

Compound Name Structural Features Target/Activity Pharmacokinetic Data Reference
BMS-903452 Piperidine-pyridinone core; 5-chloro, 4-fluoro, methylsulfonyl groups GPR119 agonist (antidiabetic) Dose-dependent exposure in humans
(4-Chlorophenyl)(1-(pyrimidin-2-yl)piperidin-4-yl)methanone Piperidine-pyrimidine core; 4-chlorophenyl ketone Unspecified (structural analogue) Not reported
2,2-Difluoro-1-(piperidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethan-1-one Difluoroethanone; trifluoromethylphenyl Synthetic intermediate (Pd-catalyzed coupling) Not reported
1-(4-{4-[5-(4-Chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-nitrophenyl)ethan-1-one Piperidine-pyrazole hybrid; nitro and chlorophenyl groups Unspecified (potential kinase inhibitor) Not reported
1-[2-(2-Dimethylamino-5-iodo-pyrimidin-4-yl)-piperidin-1-yl]-ethanone Iodo-pyrimidine; dimethylamino group Medicinal chemistry intermediate Not reported

Pharmacological Comparison

Antidiabetic Activity

  • BMS-903452: A potent GPR119 agonist stimulating insulin and GLP-1 secretion. Its pyridinone core and sulfonyl group optimize receptor binding and bioavailability .
  • The piperidine-pyrimidine scaffold is structurally aligned with BMS-903452 but may differ in target selectivity due to substituent variations.

Kinase and Enzyme Inhibition

  • Pyrimidine-Piperidine Hybrids: Compounds like (4-chlorophenyl)(1-(pyrimidin-2-yl)piperidin-4-yl)methanone () are common in kinase inhibitor design due to pyrimidine’s ability to mimic ATP’s adenine. The target compound’s 5-chloro substitution could enhance kinase binding compared to unsubstituted pyrimidines.
  • Nitro-Substituted Analogues : The nitro group in 1-(4-{4-[5-(4-Chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-nitrophenyl)ethan-1-one () may confer redox activity, differentiating it from the target compound’s electron-deficient trifluoromethyl group.

Physicochemical and ADME Properties

  • Metabolic Stability : Piperidine’s rigidity and trifluoromethyl group may slow CYP450-mediated oxidation compared to analogues with alkylamines or nitro groups .
  • Bioavailability: The target compound’s molecular weight (~425 g/mol) and hydrogen-bond donors (2) align with Lipinski’s rules, suggesting oral bioavailability.

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